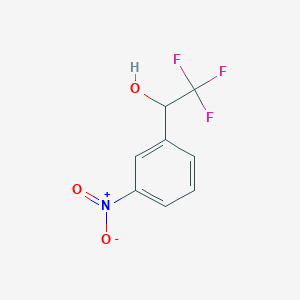

2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds to 2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol has been explored in various studies. For instance, the synthesis and stereochemistry of diastereoisomers of P3-1-(2-nitrophenyl)ethyl adenosine triphosphate were investigated, where 1-(2-Nitrophenyl)ethanol was resolved and its absolute stereochemistry determined using the Horeau kinetic resolution procedure and X-ray crystallography . Additionally, the synthesis of 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol through lipase-mediated kinetic resolution of corresponding esters was reported, which was then converted into 1,1,1-trifluoro-2,3-epoxypropane . These studies provide insights into the synthesis of structurally similar compounds, which could be relevant for the synthesis of 2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol.

Molecular Structure Analysis

The molecular structure of compounds similar to 2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol has been elucidated using X-ray crystallography. For example, the X-ray structures of α-substituted α-(2-pyridyl-N-oxide)ethanols were determined, providing evidence of their formation following oxidation with peroxides . This structural analysis is crucial for understanding the molecular geometry and potential reactivity of 2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol.

Chemical Reactions Analysis

The reactivity of compounds with functional groups similar to those in 2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol has been studied. Scandium trifluoromethanesulfonate was found to be an extremely active Lewis acid catalyst in the acylation of alcohols with acid anhydrides . This suggests that 2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol could potentially undergo acylation reactions under the influence of strong Lewis acids.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol are not directly reported in the provided papers, the properties of structurally related compounds can offer some insights. For instance, the coordination chemistry of mercury-containing anticrowns with ethanol was studied, revealing the ability of ethanol to form complexes with mercury through oxygen atom coordination . This indicates that the hydroxyl group in 2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol may also engage in coordination with metal atoms, affecting its physical and chemical properties.

Applications De Recherche Scientifique

Kinetic Resolution

Xu et al. (2009) investigated the kinetic resolution of 2,2,2-trifluoro-1-aryl ethanol using (R)-benzotetramisole as a catalyst. The study focused on substrates with an aryl group such as phenyl or naphthyl, demonstrating the potential of this method in preparing enantiomerically pure 2,2,2-trifluoro-1-aryl ethanol or its derivatives, highlighting its applicability in stereochemical synthesis (Xu et al., 2009).

Photochemical Reaction Mechanisms

Gáplovský et al. (2005) studied the photochemical reactions of 2-nitrobenzyl alcohol and its derivatives, including 1-(2-nitrophenyl)ethanol. The research revealed the formation of nitroso compounds and explored the reaction mechanisms, contributing to the understanding of photochemical processes in similar compounds (Gáplovský et al., 2005).

Stereochemistry in Caged ATP Synthesis

Corrie et al. (1992) resolved 1-(2-nitrophenyl)ethanol by fractional crystallization and used it in synthesizing diastereoisomers of caged ATP. This research is significant in the field of biochemistry, particularly in understanding the stereochemistry and synthesis of compounds related to adenosine triphosphate (Corrie et al., 1992).

Lipase-Catalyzed Optical Resolution

Kato et al. (1995) achieved optical resolution of racemic 2,2,2-trifluoro-1-(naphthyl)ethanols using lipase-catalyzed enantioselective acetylation. This study provides insights into the enantioselectivity of different lipases and their application in producing chiral molecules (Kato et al., 1995).

Metal Triflate-Catalyzed Reactions

Noji et al. (2007) described the metal triflate-catalyzed benzylation and allylation of 1,3-dicarbonyl compounds. The study highlights the reaction of benzylic alcohols, including 1-(4-nitrophenyl)ethanol, underlining the importance of this class of reactions in organic synthesis (Noji et al., 2007).

Nucleophilic Trifluoromethylation

Singh et al. (2001) discussed the synthesis of 2,2,2-trifluoro-1-(N,N-dialkylaminophenyl)-ethanols by reacting Ruppert’s reagent with appropriate substrates. This research contributes to the field of fluorine chemistry, demonstrating the versatility of trifluoroethanol derivatives in nucleophilic trifluoromethylation (Singh et al., 2001).

Safety And Hazards

Specific safety and hazard information for “2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol” is not readily available. However, a safety data sheet suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye4.

Orientations Futures

There is no specific information available on the future directions of “2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol”.

Please note that the information provided is based on the closest matches found and may not fully represent the exact properties of “2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol”. For accurate information, further research and consultation with a chemical expert is recommended.

Propriétés

IUPAC Name |

2,2,2-trifluoro-1-(3-nitrophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c9-8(10,11)7(13)5-2-1-3-6(4-5)12(14)15/h1-4,7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCYCXBDVLORUCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60385820 | |

| Record name | 2,2,2-trifluoro-1-(3-nitrophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol | |

CAS RN |

453-77-0 | |

| Record name | 2,2,2-trifluoro-1-(3-nitrophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

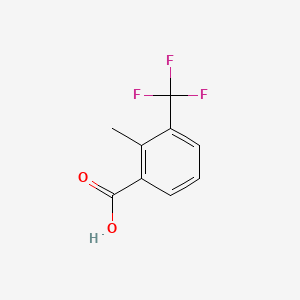

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)-2-propenenitrile](/img/structure/B1305653.png)

![(8-Methyl-8-aza-bicyclo[3.2.1]oct-3-YL)-phenethyl-amine dihydrochloride](/img/structure/B1305658.png)